

1-Ethynyl-2-nitrobenzene chemical properties

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Compound of Interest

Compound Name: **1-Ethynyl-2-nitrobenzene**

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An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of **1-Ethynyl-2-nitrobenzene**

Abstract

1-Ethynyl-2-nitrobenzene (CAS No: 16433-96-8) is a valuable bifunctional building block in modern organic synthesis.^[1] Its structure, featuring an electron-withdrawing nitro group and a versatile ethynyl group in an ortho relationship, provides a unique platform for the construction of complex molecular architectures, particularly heterocyclic systems relevant to pharmaceutical and materials science research. This guide offers an in-depth exploration of its physicochemical properties, synthesis, characteristic reactions, and safe handling protocols, tailored for researchers, chemists, and professionals in drug development.

Introduction and Molecular Overview

1-Ethynyl-2-nitrobenzene, also known as 2-nitrophenylacetylene, is an organic compound that serves as a pivotal intermediate in synthetic chemistry.^{[1][2]} The molecule's utility stems from the distinct and orthogonally reactive nature of its two functional groups. The nitro group is a strong deactivating group for electrophilic aromatic substitution and can be readily reduced to an amino group, which dramatically alters the ring's electronic properties and provides a nucleophilic center. The terminal alkyne (ethynyl group) is a high-energy functional group that readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as cross-couplings and cycloadditions. This dual functionality allows for sequential and controlled modifications, making it an ideal precursor for synthesizing substituted indoles, quinolines, and other fused heterocyclic scaffolds.

Physicochemical and Spectroscopic Properties

1-Ethynyl-2-nitrobenzene is a yellow crystalline solid under standard conditions.[2] Its solubility profile is typical for a moderately polar aromatic compound, showing poor solubility in water but good solubility in common organic solvents like benzene, methylene chloride, ethanol, and ether.[2]

Table 1: Physicochemical Properties of **1-Ethynyl-2-nitrobenzene**

Property	Value	Reference(s)
CAS Number	16433-96-8	[1][3][4]
Molecular Formula	C ₈ H ₅ NO ₂	[1][3]
Molecular Weight	147.13 g/mol	[1][3]
Appearance	Yellow crystal or crystalline powder	[2]
Melting Point	82-85 °C	[2][3][4]
Boiling Point	247.5 °C at 760 mmHg	[3]
Density	1.22 g/cm ³	[3]

Spectroscopic Characterization

While a specific, unified spectrum for **1-Ethynyl-2-nitrobenzene** is not publicly aggregated, its characteristic spectral features can be reliably predicted based on its structure and data from its isomers.[5][6]

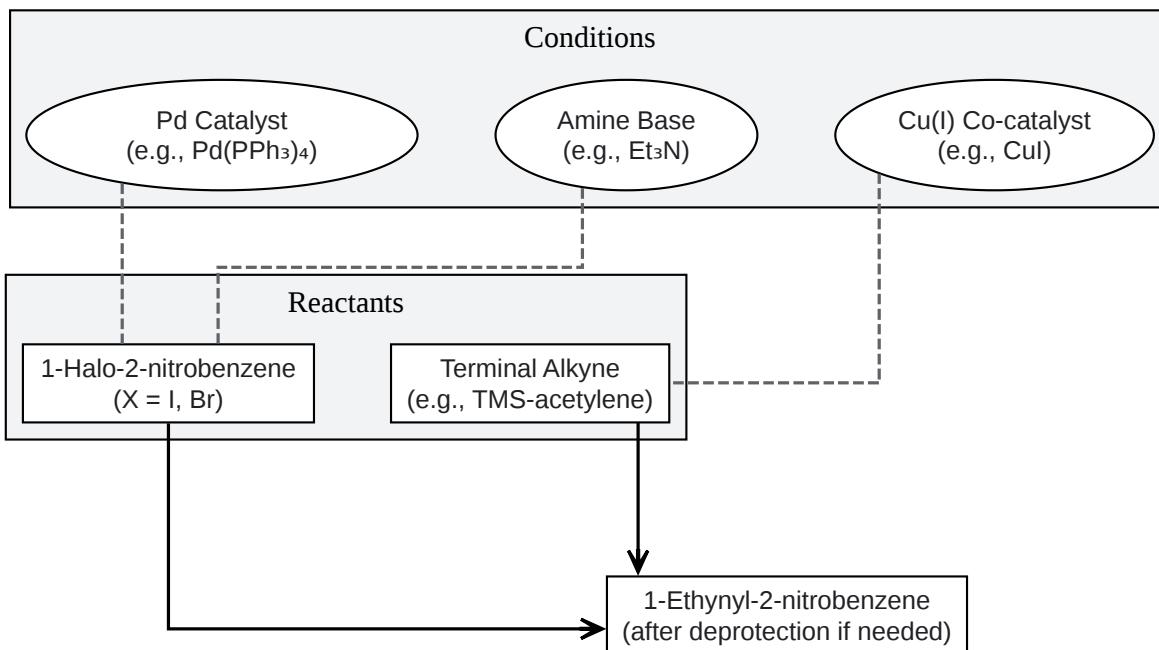
Table 2: Predicted Spectroscopic Data for **1-Ethynyl-2-nitrobenzene**

Technique	Characteristic Features
¹ H NMR	- Acetylenic proton (C≡C-H) singlet (~3.4-3.6 ppm).- Four distinct aromatic protons in the 7.5-8.2 ppm range, exhibiting complex splitting patterns (doublets, triplets) due to ortho and meta coupling.
¹³ C NMR	- Two acetylenic carbons (~80-90 ppm).- Six aromatic carbons, including the ipso-carbons attached to the ethynyl and nitro groups.
IR Spectroscopy	- Sharp, weak C≡C-H stretch (~3300 cm ⁻¹).- C≡C stretch (~2100 cm ⁻¹).- Strong asymmetric and symmetric NO ₂ stretches (~1520-1540 cm ⁻¹ and ~1340-1360 cm ⁻¹ , respectively).
Mass Spectrometry	- Molecular ion (M ⁺) peak at m/z = 147.

Synthesis via Sonogashira Cross-Coupling

The most prevalent and efficient method for synthesizing **1-ethynyl-2-nitrobenzene** is the Sonogashira cross-coupling reaction.[7][8] This reaction forms a carbon-carbon bond between an aryl halide (typically 1-bromo- or 1-iodo-2-nitrobenzene) and a terminal alkyne, often using trimethylsilylacetylene followed by a deprotection step. The reaction is catalyzed by a palladium complex and co-catalyzed by a copper(I) salt.[9]

Diagram 1: General Synthesis of **1-Ethynyl-2-nitrobenzene**



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Caption: Sonogashira coupling workflow for synthesis.

Expert Insight: Causality in Reagent Selection The choice of an amine base (like triethylamine or diisopropylamine) is crucial; it serves not only to neutralize the hydrogen halide byproduct but also to act as a solvent and facilitate the regeneration of the active palladium(0) catalyst.^[8] The copper(I) co-catalyst is essential for activating the alkyne by forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.^[8] This copper-mediated step allows the reaction to proceed under much milder conditions (often room temperature) than copper-free variants.^[7]

Protocol 1: Synthesis of 1-Ethynyl-2-nitrobenzene

This protocol is a representative procedure adapted from standard Sonogashira coupling methodologies.^{[10][11]}

- Inert Atmosphere: To a flame-dried Schlenk flask, add 1-iodo-2-nitrobenzene (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 eq.), and copper(I) iodide (CuI) (0.04 eq.).

- Solvent and Reagents: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed triethylamine (Et_3N) as the solvent.
- Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq.) dropwise to the stirred solution at room temperature.
- Reaction Monitoring: Stir the reaction at room temperature (or with gentle heating, e.g., 50 °C, if necessary) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
- Deprotection: Dissolve the crude TMS-protected product in methanol. Add a base such as potassium carbonate (K_2CO_3) or potassium hydroxide (KOH) and stir at room temperature for 1-2 hours until TLC indicates complete removal of the TMS group.[12]
- Purification: Neutralize the mixture, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous MgSO_4 , and concentrate. Purify the final product by flash column chromatography on silica gel to yield pure **1-ethynyl-2-nitrobenzene**.

Chemical Reactivity and Synthetic Applications

The synthetic power of **1-ethynyl-2-nitrobenzene** lies in the distinct reactivity of its two functional groups.

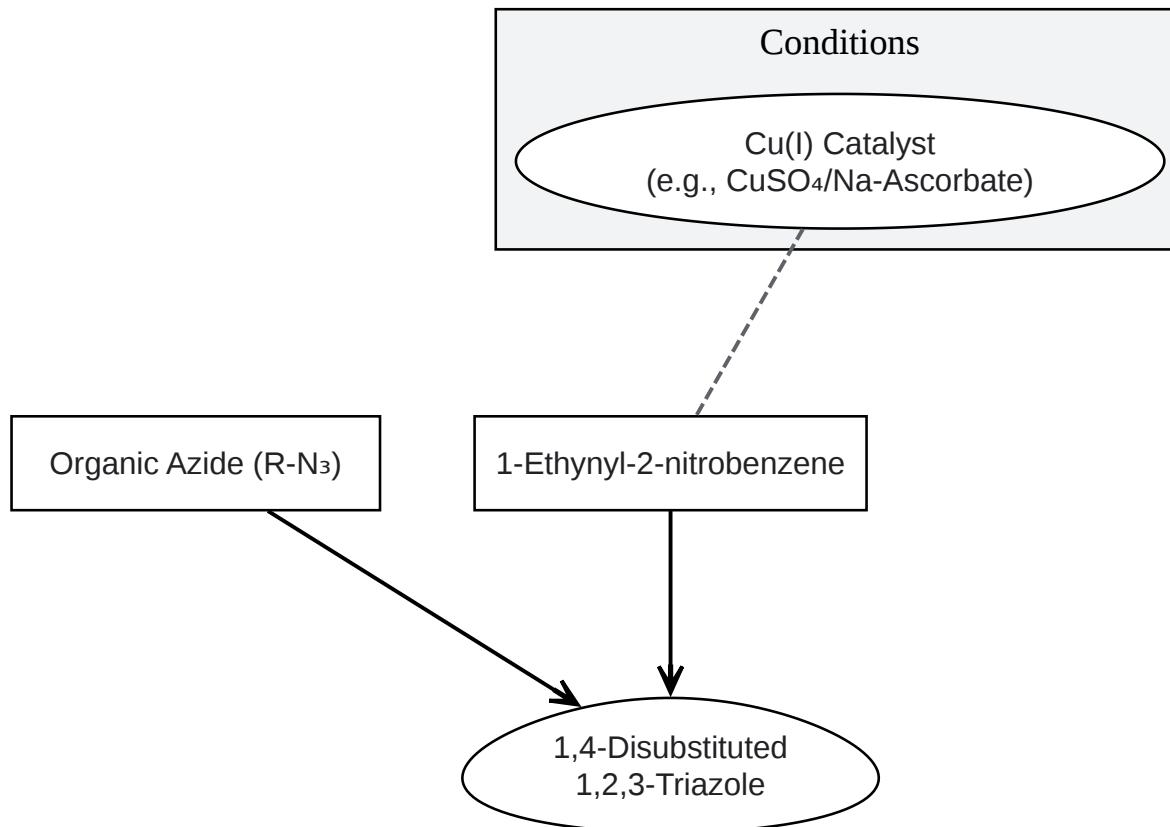
Reactions of the Ethynyl Group

The terminal alkyne is a hub for constructing larger molecules.

- Further Sonogashira Couplings: It can act as the alkyne partner in subsequent Sonogashira reactions to form diarylacetylenes.[9]
- Azide-Alkyne Cycloadditions (Click Chemistry): The ethynyl group readily undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with organic azides to form highly

stable 1,2,3-triazole rings.[12] This reaction is exceptionally robust and high-yielding, finding extensive use in drug discovery and bioconjugation.

Diagram 2: Azide-Alkyne Cycloaddition (Click Reaction)



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Caption: Formation of a triazole via click chemistry.

Reactions of the Nitro Group: Reduction to Aniline

The reduction of the nitro group to an amine is one of the most powerful transformations for this molecule. It converts a strongly electron-withdrawing group into a strongly electron-donating and nucleophilic amino group, paving the way for cyclization reactions.[13]

Trustworthiness Through Selectivity: The choice of reducing agent is paramount to ensure the integrity of the alkyne. Aggressive hydrogenation conditions (e.g., H₂ over Raney Nickel) can potentially reduce the triple bond.[14] Therefore, chemoselective methods are preferred.[15]

Table 3: Comparison of Reagents for Nitro Group Reduction

Reagent System	Advantages	Disadvantages	Selectivity	Reference(s)
H ₂ , Pd/C	High efficiency, clean reaction.	May reduce alkynes/alkenes; risk of dehalogenation.	Moderate	[16]
Fe, HCl / NH ₄ Cl	Inexpensive, robust, classic method.	Requires acidic conditions, stoichiometric metal waste.	High (alkynes are stable).	[14][16]
SnCl ₂ , HCl	Mild, highly selective for nitro groups over other reducible groups (ketones, esters).	Stoichiometric tin waste, requires acidic conditions.	Very High	[15]
Sodium Sulfide (Na ₂ S)	Useful when acidic conditions are not tolerated; can be selective for one nitro group among many.	Generally does not reduce aliphatic nitro groups.	High	[16]

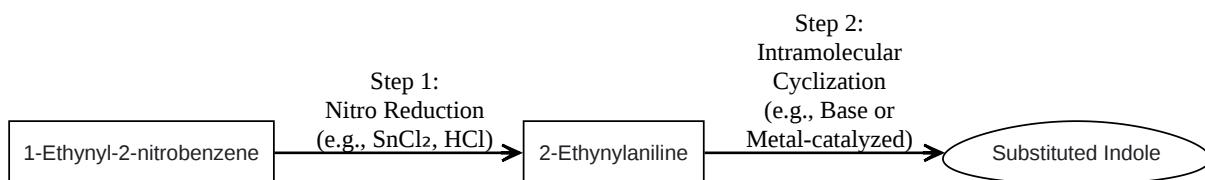
Protocol 2: Selective Reduction to 2-Ethynylaniline

This protocol uses tin(II) chloride, a mild and reliable reagent for this transformation. [15]

- Setup: In a round-bottom flask, dissolve **1-ethynyl-2-nitrobenzene** (1.0 eq.) in ethanol.
- Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq.) in concentrated hydrochloric acid (HCl) to the flask.

- Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60-70 °C). The reaction is often exothermic. Monitor by TLC until the starting material is consumed.
- Workup and Neutralization: Cool the reaction mixture and carefully basify by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is >8. This will precipitate tin salts.
- Extraction: Extract the aqueous slurry multiple times with ethyl acetate or dichloromethane.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting 2-ethynylaniline can be purified by column chromatography if necessary.

Diagram 3: Synthesis of Indole from **1-Ethynyl-2-nitrobenzene**



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